4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Description
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228665-91-5) is a halogen-rich heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine (C4), fluorine (C5), and iodine (C6). Its molecular formula is C₇H₃ClFIN₂, with a molecular weight of 339.47 g/mol.
Propriétés
IUPAC Name |
4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPUPGWZJBCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678435 | |
| Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-91-5 | |
| Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Material Preparation
The initial step involves synthesizing or obtaining pyrrolo[2,3-b]pyridine or its derivatives, which serve as the scaffold for subsequent halogenation. Common starting materials include pyridine derivatives or pyrrolo[2,3-b]pyridine itself, prepared via cyclization of suitable precursors such as 2-aminopyridines with α,β-unsaturated carbonyl compounds.
Halogenation Strategies
The core of the synthesis involves introducing halogen atoms selectively at positions 4, 5, and 6 of the heterocyclic ring. This is achieved through controlled halogenation reactions:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | Room temperature, inert solvent (e.g., acetic acid) | Selective at position 4 or 5 depending on the substrate's electronic properties |
| Fluorination | Selectfluor or Diethylaminosulfur trifluoride (DAST) | Elevated temperature (~50-80°C) | Usually electrophilic fluorination at the desired position |
| Iodination | Iodine (I₂) with oxidant (e.g., H₂O₂ or NaI) | Reflux in acetic acid or acetonitrile | Typically less selective; may require directing groups or activation |
Specific Synthesis Pathway
A representative pathway, based on literature, involves:
- Step 1: Synthesis of the pyrrolo[2,3-b]pyridine core via cyclization of 2-aminopyridine derivatives.
- Step 2: Selective chlorination at position 4 using NCS in acetic acid, exploiting the electron-rich nature of the heterocycle.
- Step 3: Fluorination at position 5 using electrophilic fluorinating agents such as Selectfluor under mild conditions.
- Step 4: Iodination at position 6 via treatment with iodine and an oxidant, optimizing conditions to prevent over-iodination or polyiodination.
Purification and Characterization
Post-reaction, the crude product is purified through recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography (e.g., flash chromatography with silica gel). Characterization involves NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Halogenation Reagents | Reaction Conditions | Purification | Yield | Remarks |
|---|---|---|---|---|---|---|
| Method A | Pyrrolo[2,3-b]pyridine | NCS, I₂, Selectfluor | Room to elevated temperature | Recrystallization | 65-75% | Sequential halogenation |
| Method B | 2-Aminopyridine derivatives | Iodine + oxidant | Reflux in acetic acid | Chromatography | 50-60% | One-pot synthesis |
| Method C | Halogenated precursors | Electrophilic fluorination | Mild heating | Recrystallization | 60-70% | Selectivity control critical |
Research Findings and Notes
- Selectivity Control: The electronic nature of the heterocyclic ring influences halogenation selectivity. Electron-rich positions are more susceptible to electrophilic attack.
- Reaction Optimization: Use of directing groups or protecting groups can enhance regioselectivity during halogenation.
- Environmental and Safety Considerations: Reactions involving iodine and fluorinating agents require appropriate handling due to toxicity and reactivity.
- Industrial Scale-Up: Continuous flow reactors and optimized catalysts are being explored for large-scale synthesis, improving yield and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Effects : The iodine substituent in the target compound enhances its utility in metal-catalyzed coupling reactions compared to bromo or chloro analogs, which are less reactive in such transformations .
- Amino vs. Halogen Substitutents: The 3-amine derivative (C₇H₆ClN₃) exhibits distinct reactivity, enabling amide bond formation for targeted drug design, unlike halogen-only analogs .
Activité Biologique
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1228665-91-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3ClFIN2
- Molecular Weight : 296.47 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with halogen substitutions that may influence its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolopyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various viruses.
- Mechanism of Action : Pyrrolopyridine derivatives are believed to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
- Case Study : A study demonstrated that derivatives of pyrrolopyridine showed promising results against the influenza virus, with effective inhibition observed at micromolar concentrations .
Inhibitory Effects on Kinases
The compound has been investigated for its inhibitory effects on specific kinases, particularly DYRK1A (dual-specificity tyrosine-regulated kinase 1A).
- Inhibition Studies : Enzymatic assays revealed that related compounds exhibit nanomolar-level inhibitory activity against DYRK1A, suggesting that this compound may possess similar properties .
- Pharmacological Implications : The inhibition of DYRK1A is significant due to its role in various cellular processes and potential implications in neurodegenerative diseases.
Anti-inflammatory and Antioxidant Properties
Research has also indicated that this compound exhibits anti-inflammatory and antioxidant properties.
- Experimental Validation : In vitro assays confirmed the compound's ability to reduce pro-inflammatory responses in microglial cells, indicating potential therapeutic applications in neuroinflammation .
- ORAC Assays : The antioxidant capacity was evaluated using Oxygen Radical Absorbance Capacity (ORAC) assays, showing promising results that could be beneficial for oxidative stress-related conditions .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, and how are regioselectivity challenges addressed?
- Methodology :
- Halogenation sequence : Start with a pyrrolo[2,3-b]pyridine core. Introduce halogens stepwise via electrophilic substitution or transition-metal-catalyzed reactions. Chlorine and fluorine are typically added first due to their smaller atomic radii, followed by iodine under controlled conditions (e.g., using N-iodosuccinimide in DMF at 60°C) .
- Regioselectivity : Use directing groups (e.g., silyl protecting groups) or optimize reaction temperature and solvent polarity to direct halogen placement. For example, bulky bases may suppress unwanted positional isomerism .
- Key Data :
| Halogen | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cl | Cl₂/FeCl₃ | 0°C, DCM | 75 |
| F | Selectfluor® | RT, MeCN | 82 |
| I | NIS | 60°C, DMF | 68 |
Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?
- Methodology :
- NMR : ¹H/¹³C NMR distinguishes substituent positions via coupling patterns (e.g., deshielded protons near iodine at C6).
- Mass Spectrometry : High-resolution MS confirms molecular formula (C₇H₃ClFIN₂).
- X-ray Crystallography : Resolves positional isomers (e.g., iodine at C6 vs. C5) by analyzing bond angles and packing motifs .
Q. What are the solubility limitations of this compound, and how are they mitigated in biological assays?
- Methodology :
- Salt formation : Convert to hydrochloride salt (enhances aqueous solubility).
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate in PEGylated liposomes for in vivo studies .
Advanced Research Questions
Q. How do structural modifications at C4, C5, and C6 impact kinase inhibition potency?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 5-bromo-4-chloro vs. 4-fluoro-6-iodo derivatives) and test against kinase panels (e.g., EGFR, JAK2).
- Key Findings :
- C6-Iodo : Enhances hydrophobic interactions in ATP-binding pockets.
- C5-Fluoro : Improves metabolic stability by reducing CYP450 oxidation.
- Data :
| Derivative | IC₅₀ (EGFR, nM) | Selectivity (JAK2/EGFR) |
|---|---|---|
| 4-Cl-5-F-6-I (Target) | 12.3 | 8.5x |
| 5-Cl-4-I (Isomer) | 45.6 | 2.1x |
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., dehalogenation products) that reduce efficacy in vivo.
- Pharmacokinetic Optimization : Adjust dosing regimens or employ prodrug strategies (e.g., esterification of the pyrrole NH) to improve bioavailability .
- Case Study : In murine models, the parent compound showed 40% lower AUC than in vitro predictions due to rapid hepatic clearance; prodrug derivatives increased AUC by 3-fold .
Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- DFT Calculations : Model transition states for iodine vs. chlorine reactivity. Iodine exhibits lower activation energy for oxidative addition (Pd⁰ → PdII).
- Experimental Validation :
| Bond | BDE (kJ/mol) | Suzuki Yield (%) |
|---|---|---|
| C-I | 240 | 89 |
| C-Cl | 339 | <5 |
Q. How does the compound’s photostability affect long-term storage and assay reproducibility?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
